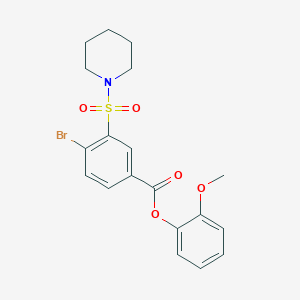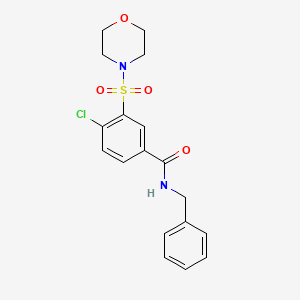
6-Chloro-7-(2-morpholin-4-yl-2-oxo-ethoxy)-4-propyl-chromen-2-one
Descripción general
Descripción
6-Chloro-7-(2-morpholin-4-yl-2-oxo-ethoxy)-4-propyl-chromen-2-one is a synthetic organic compound belonging to the chromenone family. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a chromenone core with various functional groups that may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-(2-morpholin-4-yl-2-oxo-ethoxy)-4-propyl-chromen-2-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Chromenone Core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of the Propyl Group: Alkylation reactions using propyl halides in the presence of a base.
Chlorination: Introduction of the chlorine atom using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Morpholin-4-yl-2-oxo-ethoxy Group: This step may involve nucleophilic substitution reactions where the morpholine derivative is introduced.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propyl group or the morpholine ring.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: The chlorine atom in the chromenone core can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
6-Chloro-7-(2-morpholin-4-yl-2-oxo-ethoxy)-4-propyl-chromen-2-one may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-Chloro-7-(2-morpholin-4-yl-2-oxo-ethoxy)-4-propyl-chromen-2-one would depend on its specific biological target. Generally, compounds in the chromenone family may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the morpholine ring and other functional groups could influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
7-Hydroxy-4-methylchromen-2-one: Known for its anticoagulant properties.
6-Chloro-4-phenylchromen-2-one: Studied for its anti-inflammatory effects.
7-Ethoxy-4-methylchromen-2-one: Used in the synthesis of various pharmaceuticals.
Uniqueness
6-Chloro-7-(2-morpholin-4-yl-2-oxo-ethoxy)-4-propyl-chromen-2-one is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to other chromenone derivatives.
Propiedades
IUPAC Name |
6-chloro-7-(2-morpholin-4-yl-2-oxoethoxy)-4-propylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO5/c1-2-3-12-8-18(22)25-15-10-16(14(19)9-13(12)15)24-11-17(21)20-4-6-23-7-5-20/h8-10H,2-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMSTTFOVWTVQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401328988 | |
| Record name | 6-chloro-7-(2-morpholin-4-yl-2-oxoethoxy)-4-propylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401328988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49727399 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
500204-74-0 | |
| Record name | 6-chloro-7-(2-morpholin-4-yl-2-oxoethoxy)-4-propylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401328988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-acetylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3562627.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B3562631.png)
![3-[(2-methyl-5-nitrophenyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B3562648.png)
![3-[[3-[(4-Fluorophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid](/img/structure/B3562656.png)




![2-chloro-N-cycloheptyl-5-[(diethylamino)sulfonyl]benzamide](/img/structure/B3562691.png)
![7-methyl-5-[2-(morpholin-4-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B3562698.png)
![N-cyclopentyl-2-({4-methyl-6-oxo-6H-benzo[c]chromen-3-yl}oxy)acetamide](/img/structure/B3562704.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3562707.png)
![2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3-methoxyphenyl)acetamide](/img/structure/B3562721.png)
![N-(2-chloro-4-fluorophenyl)-2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide](/img/structure/B3562729.png)
